molecular formula C14H17N3OS B5714419 4-amino-5-(4-isopropoxybenzyl)-2-pyrimidinethiol

4-amino-5-(4-isopropoxybenzyl)-2-pyrimidinethiol

Cat. No. B5714419
M. Wt: 275.37 g/mol
InChI Key: GNLSHSUXUFNXEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-5-(4-isopropoxybenzyl)-2-pyrimidinethiol, also known as PBNP, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), which plays a crucial role in the biosynthesis of nucleotides.

Mechanism of Action

4-amino-5-(4-isopropoxybenzyl)-2-pyrimidinethiol acts as a competitive inhibitor of DHFR, binding to the enzyme's active site and preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition leads to the depletion of tetrahydrofolate, a crucial cofactor in the biosynthesis of nucleotides. The resulting nucleotide pool depletion leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound exhibits a significant impact on the biochemical and physiological processes of cancer cells. Inhibition of DHFR leads to the depletion of nucleotide pools, resulting in cell cycle arrest and apoptosis. Additionally, this compound has been shown to induce oxidative stress and DNA damage in cancer cells, leading to further cell death.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 4-amino-5-(4-isopropoxybenzyl)-2-pyrimidinethiol in lab experiments is its potent antiproliferative activity against a wide range of cancer cell lines. Additionally, its mechanism of action is well understood, making it an attractive target for drug development. However, this compound's solubility in aqueous solutions is limited, making it challenging to administer in vivo.

Future Directions

There are several potential future directions for 4-amino-5-(4-isopropoxybenzyl)-2-pyrimidinethiol research. One area of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties. Additionally, the combination of this compound with other chemotherapeutic agents may lead to synergistic effects and improved efficacy. Finally, the use of this compound as a molecular probe for DHFR activity could lead to the development of novel diagnostic tools for cancer detection and monitoring.
Conclusion:
In conclusion, this compound is a potent inhibitor of DHFR that exhibits significant antiproliferative activity against a wide range of cancer cell lines. Its mechanism of action is well understood, and it has shown promise as a potential anticancer agent. However, its limited solubility in aqueous solutions presents a challenge for in vivo administration. Future research in this compound analogs, combination therapy, and diagnostic tools could lead to significant advancements in cancer treatment.

Synthesis Methods

The synthesis of 4-amino-5-(4-isopropoxybenzyl)-2-pyrimidinethiol involves the condensation of 4-amino-5-(4-isopropoxybenzyl)-2-thiouracil with ethyl chloroacetate, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

4-amino-5-(4-isopropoxybenzyl)-2-pyrimidinethiol has been extensively studied for its potential as an anticancer agent. DHFR is a critical enzyme in the de novo synthesis of nucleotides, which is essential for cell growth and proliferation. Inhibition of DHFR can lead to the depletion of nucleotide pools, resulting in cell cycle arrest and ultimately cell death. This compound has been shown to exhibit potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

6-amino-5-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-9(2)18-12-5-3-10(4-6-12)7-11-8-16-14(19)17-13(11)15/h3-6,8-9H,7H2,1-2H3,(H3,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLSHSUXUFNXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CC2=C(NC(=S)N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201333676
Record name 6-amino-5-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrimidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820925
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

113458-38-1
Record name 6-amino-5-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrimidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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